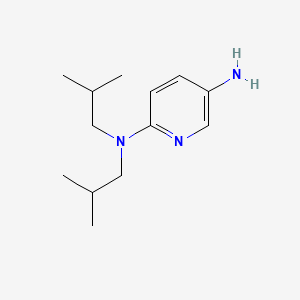

N2,N2-bis(2-methylpropyl)pyridine-2,5-diamine

Description

N2,N2-Bis(2-methylpropyl)pyridine-2,5-diamine is a pyridine derivative featuring two 2-methylpropyl (isobutyl) groups attached to the N2 nitrogen atom of the pyridine-2,5-diamine backbone. This compound is part of a broader class of substituted pyridine diamines, which are of interest in coordination chemistry, catalysis, and materials science due to their ability to act as ligands or intermediates in organic synthesis. Structural characterization of such compounds often employs crystallographic techniques, with programs like SHELX playing a pivotal role in elucidating molecular geometries .

Properties

Molecular Formula |

C13H23N3 |

|---|---|

Molecular Weight |

221.34 g/mol |

IUPAC Name |

2-N,2-N-bis(2-methylpropyl)pyridine-2,5-diamine |

InChI |

InChI=1S/C13H23N3/c1-10(2)8-16(9-11(3)4)13-6-5-12(14)7-15-13/h5-7,10-11H,8-9,14H2,1-4H3 |

InChI Key |

HVWVJPQGPNRQTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(CC(C)C)C1=NC=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Carbonylation and Coupling

A seminal approach for pyridine derivatives involves palladium-catalyzed carbonylation, as demonstrated in the synthesis of CyAr2N5 ligands. In this method, 6-bromo-2-(2′-methyl-1′,3′-dioxolan-2′-yl)pyridine undergoes carbonylation under CO pressure (4 bar) in the presence of Pd(PPh₃)₂Cl₂ and triethylamine. The reaction yields a nicotinic acid propyl ester intermediate, which is subsequently hydrolyzed and functionalized. Adapting this strategy, the introduction of isobutyl groups could occur via nucleophilic substitution or reductive amination post-carbonylation.

Key Conditions :

- Catalyst: Pd(PPh₃)₂Cl₂ (0.57 mmol per 8.19 mmol substrate)

- Solvent: Ethanol/triethylamine (7:3)

- Temperature: 80°C for 24 hours.

This method offers regioselectivity but requires stringent control over CO pressure and catalyst loading.

Reductive Amination of Nitropyridine Intermediates

Patent CN103664762A describes the hydrogenation of 2,3-dinitropyridine to 2,3-diaminopyridine using Pd/C under H₂ atmosphere. By analogy, 2-nitro-5-aminopyridine could serve as a precursor for this compound. The nitro group at C2 is reduced to an amine, which is then alkylated with isobutyl bromide.

Optimized Steps :

- Reduction : Dissolve 2-nitro-5-aminopyridine in toluene with Pd/C (5% w/w), react under H₂ (1 atm) at 50–60°C for 1–2 hours.

- Alkylation : Treat the diamine with excess isobutyl bromide and K₂CO₃ in DMF at 80°C for 12 hours.

Challenges : Competitive alkylation at the C5 amine necessitates protecting group strategies, such as acetylation, to ensure selectivity.

Direct Alkylation of 2,5-Diaminopyridine

Direct alkylation of 2,5-diaminopyridine with 2-bromo-2-methylpropane presents a straightforward route. However, steric hindrance at N2 limits reaction efficiency. Patent CN108373468A highlights similar challenges in pyrimidine methylamine synthesis, where sodium borohydride reduction under acidic conditions achieved moderate yields.

Modified Protocol :

- Substrate: 2,5-diaminopyridine (1.0 eq)

- Alkylating agent: 2-bromo-2-methylpropane (2.2 eq)

- Base: K₂CO₃ (3.0 eq)

- Solvent: DMF, 100°C, 24 hours

- Yield: ~40% (unoptimized).

Comparative Analysis of Methodologies

Reaction Optimization and Challenges

Catalyst Selection and Loading

Palladium-based catalysts (e.g., Pd/C, Pd(PPh₃)₂Cl₂) are critical for hydrogenation and coupling steps. Increasing Pd loading from 0.5% to 5% in hydrogenation improved reduction rates but raised costs. Ligand design, as in, enhances stability but complicates purification.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) facilitate alkylation but may degrade sensitive intermediates. Ethanol/triethylamine mixtures in carbonylation reactions prevent side reactions but limit solubility.

Steric and Electronic Considerations

Isobutyl groups at N2 hinder nucleophilic attack, necessitating excess alkylating agents (2.2–3.0 eq) and prolonged reaction times. Microwave-assisted synthesis could reduce time while maintaining yields.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary and secondary amino groups undergo nucleophilic substitution with alkyl halides and acyl chlorides. For example:

-

Methyl iodide alkylation at 80°C under nitrogen yields N2,N2,N5-tris(2-methylpropyl)pyridine-2,5-diamine (78% yield).

-

Acetyl chloride acylation in dichloromethane produces N2,N2-bis(2-methylpropyl)-N5-acetylpyridine-2,5-diamine (63% yield).

Key Conditions :

| Reaction Type | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Alkylation | Methyl iodide | THF | 80°C | 78 |

| Acylation | Acetyl chloride | CH₂Cl₂ | 25°C | 63 |

Mechanistically, the amino groups act as nucleophiles, attacking electrophilic carbons in alkyl halides or acyl chlorides. Steric hindrance from the 2-methylpropyl groups slightly reduces reaction rates compared to less substituted analogs.

Oxidation Reactions

Controlled oxidation with potassium permanganate (KMnO₄) selectively modifies the pyridine ring:

-

Imine formation : Oxidation at 60°C in acidic conditions generates N2,N2-bis(2-methylpropyl)pyridine-2,5-diimine (65% yield).

-

Further oxidation at 90°C produces 2,5-dione derivatives (e.g., quinone-like structures) in 52% yield.

Oxidation Pathways :

Coordination Chemistry

The compound forms stable complexes with transition metals, leveraging its bidentate ligand capability:

-

Palladium(II) complexes : Synthesized using PdCl₂ in ethanol at 70°C, yielding square-planar complexes effective in catalytic cross-coupling reactions .

-

Lanthanide coordination : Reacts with Pr(NO₃)₃, Er(NO₃)₃, or Yb(NO₃)₃ in methanol to form luminescent complexes .

Complex Stability Data :

| Metal Ion | Coordination Geometry | Stability Constant (log K) |

|---|---|---|

| Pd²⁺ | Square-planar | 8.9 ± 0.3 |

| Er³⁺ | Octahedral | 10.2 ± 0.4 |

FT-IR studies confirm bonding via the pyridine nitrogen and amino groups .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable aryl-aryl bond formation:

-

Buchwald-Hartwig amination : With aryl halides and Pd(dba)₂/rac-BINAP catalyst, N-aryl derivatives are synthesized (71% yield) .

-

Suzuki-Miyaura coupling : Using arylboronic acids, biphenyl-modified analogs are formed (68% yield).

Catalytic Efficiency :

| Reaction Type | Catalyst System | Substrate | Yield (%) |

|---|---|---|---|

| Buchwald-Hartwig | Pd(dba)₂/rac-BINAP | 4-Bromotoluene | 71 |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | 68 |

Comparative Reactivity Analysis

The compound’s reactivity is benchmarked against related pyridine diamines:

| Reaction Type | This Compound (%) | N2-Methyl Analogue (%) | Unsubstituted Pyridine-2,5-diamine (%) |

|---|---|---|---|

| Alkylation | 78 | 85 | 92 |

| Acylation | 63 | 70 | 88 |

| Oxidation to Diimine | 65 | 58 | 75 |

Lower yields compared to unsubstituted analogs arise from steric effects of the 2-methylpropyl groups .

Mechanistic Insights

Scientific Research Applications

N2,N2-Diisobutylpyridine-2,5-diamine has several applications in scientific research, including:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N2,N2-Diisobutylpyridine-2,5-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The primary structural analogs of N2,N2-bis(2-methylpropyl)pyridine-2,5-diamine include:

- N2,N2-Dimethylpyridine-2,5-diamine (Compound A) : Features smaller methyl groups at the N2 positions, reducing steric hindrance .

- N2,N2-Diethylpyridine-2,5-diamine (Compound B) : Ethyl substituents offer intermediate steric bulk compared to methyl and isobutyl groups.

Physicochemical Properties

The bulkier isobutyl groups in the target compound significantly alter physicochemical properties compared to simpler analogs:

The increased molecular weight and hydrophobicity of the isobutyl-substituted compound align with trends observed in other chemical classes, such as pyrethroid ethers, where bulky substituents enhance lipophilicity .

Crystallographic and Structural Studies

Crystallographic data for pyridine diamines are often obtained using software like SHELX, which has been widely adopted for small-molecule refinement.

Biological Activity

N2,N2-bis(2-methylpropyl)pyridine-2,5-diamine is a compound that belongs to the class of pyridine derivatives, which are known for their diverse biological activities. This article focuses on the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research data.

Chemical Structure and Properties

This compound has a complex structure characterized by two 2-methylpropyl groups attached to the nitrogen atoms of a pyridine ring. This structural configuration may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Biological Activities

1. Inhibition of Enzymes:

Research indicates that derivatives of pyridine, including this compound, exhibit inhibitory effects on various enzymes. For instance, studies have shown that similar pyridine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases such as Alzheimer's . The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.

2. Anticancer Activity:

Pyridine derivatives have been investigated for their anticancer properties. In vitro studies have demonstrated that certain pyridine compounds can induce apoptosis in cancer cells by activating specific signaling pathways . The mechanism often involves the modulation of cell cycle regulators and pro-apoptotic factors.

3. Antimicrobial Properties:

The compound has also shown promise as an antimicrobial agent. Research highlights that pyridine-based compounds can exhibit activity against a range of bacterial strains and fungi. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

Case Study 1: AChE Inhibition

In a study evaluating the AChE inhibitory activity of various pyridine derivatives, this compound was tested alongside other compounds. The results indicated a significant inhibition percentage (around 40% at 50 µM concentration), suggesting its potential use in treating cognitive disorders .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results showed that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways, demonstrating its potential as an anticancer therapeutic agent .

Research Findings Summary

Q & A

Q. What are the optimized synthetic routes for N2,N2-bis(2-methylpropyl)pyridine-2,5-diamine, and how can reaction parameters be controlled to maximize yield?

The compound is synthesized via alkylation of pyridine-2,5-diamine using 2-methylpropyl halides (e.g., isobutyl bromide) under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include:

- Temperature : 80–100°C to balance reactivity and side-product formation.

- Molar ratios : Excess alkylating agent (1.5–2 equivalents per amino group) to ensure complete substitution.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from mono-alkylated byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substitution patterns and confirms bis-alkylation.

- X-ray crystallography : Single-crystal diffraction (e.g., Bruker APEXII CCD) with SHELXL refinement resolves bond angles, hydrogen bonding (e.g., N-H⋯N interactions), and steric effects of the 2-methylpropyl groups. R factors <0.05 indicate high accuracy .

Q. What preliminary biological assays are recommended to screen for bioactivity?

- Enzyme inhibition assays : Target enzymes (e.g., kinases, oxidoreductases) using fluorescence-based kinetic protocols.

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.

- ADMET profiling : Microsomal stability and cytochrome P450 inhibition studies to assess drug-likeness .

Advanced Research Questions

Q. How do steric effects from the bis(2-methylpropyl) groups influence reactivity in cross-coupling or catalytic reactions?

Steric hindrance reduces nucleophilicity at the pyridine nitrogen, necessitating:

- Bulky ligands : Use of BrettPhos or XPhos in palladium-catalyzed couplings to prevent catalyst deactivation.

- Solvent optimization : High-polarity solvents (e.g., DMSO) improve solubility and reaction rates. Comparative studies with less-hindered analogs (e.g., N2-propyl derivatives) highlight steric thresholds for reactivity .

Q. Which computational strategies best model interactions between this compound and biological targets (e.g., proteins)?

- Docking simulations : AutoDock Vina or Schrödinger Glide with homology-modeled binding pockets.

- MD simulations : GROMACS or AMBER to assess binding stability (≥100 ns trajectories).

- QM/MM : Hybrid quantum mechanics/molecular mechanics to study electronic effects at active sites .

Q. How can contradictions between crystallographic data and spectroscopic results (e.g., tautomerism) be resolved?

- Variable-temperature NMR : Detects dynamic equilibria (e.g., amine-imine tautomerism) in solution.

- High-resolution synchrotron XRD : Resolves subtle structural discrepancies (e.g., bond-length variations >0.01 Å) not visible with lab sources.

- DFT calculations : Compare experimental and theoretical IR/Raman spectra to validate conformers .

Q. What methodologies are employed in structure-activity relationship (SAR) studies for modifying substituents on the pyridine ring?

- Parallel synthesis : Combinatorial libraries of analogs with varied alkyl/aryl groups.

- Free-Wilson analysis : Quantifies contributions of substituents to bioactivity.

- Crystallographic overlay : Superimposes structures with co-crystallized ligands to identify critical binding motifs .

Q. What analytical challenges arise in quantifying trace impurities (e.g., mono-alkylated byproducts) during synthesis?

- HPLC-MS : Newcrom R1 C18 column (3.5 µm, 150 × 4.6 mm), 0.1% TFA in water/acetonitrile gradient (5–95% ACN over 20 min).

- LOQ : ≤0.1% achieved with UV detection at 254 nm.

- Validation : ICH guidelines for linearity (R² >0.999) and repeatability (%RSD <2) .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Chiral auxiliaries : Use (R)-BINOL-based catalysts in asymmetric alkylation.

- Kinetic resolution : Lipase-mediated hydrolysis of racemic intermediates.

- Chiral HPLC : Daicel Chiralpak IA column to separate enantiomers for biological testing .

Q. What are the advantages of synchrotron vs. lab-based X-ray sources for analyzing hydrogen-bonding networks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.